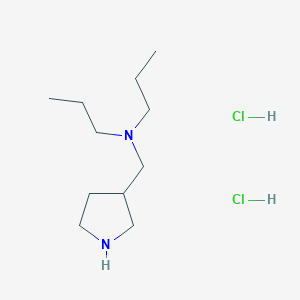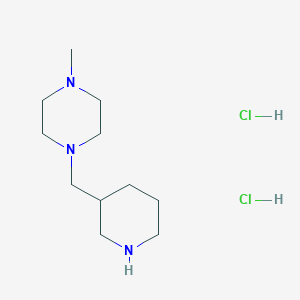
n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride
Übersicht
Beschreibung
“N-Propyl-N-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride” is a chemical compound with the molecular formula C11H25ClN2 . Its molecular weight is 220.79 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride” such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen
Antidepressant Potential : A study by Bailey et al. (1985) explored compounds related to n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride, identifying potential antidepressant effects with reduced side effects.
Analytical Methods in Forensic Science : Deruiter, Clark, and Noggle (1990) developed analytical methods to distinguish certain propanamines from similar compounds in forensic contexts.
Branched Polyamines Synthesis : Cervantes-Mejía et al. (2014) discussed the synthesis of branched polyamines, including compounds structurally related to n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride.
High-Performance Liquid Chromatography : Boppana et al. (1992) developed a novel chromatographic method involving derivatives of propanamine, demonstrating its application in the sensitive detection of monohydroxy-containing drugs.
Trace Amounts Detection in Urine : Bykov et al. (2017) studied the determination of trace amounts of N-methyl-1-phenyl-2-propanamine in urine, which is related to the compound .
Muscle Relaxant Synthesis : O'Connor et al. (1991) described the synthesis of a muscle relaxant where the propanamine structure plays a crucial role.
N-substituted-acyl-N-methyl-3 Derivatives Design : Jing (2010) focused on the design and synthesis of novel N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives.
Thermodynamic Properties of Organic Nitrogen Compounds : A study by Das et al. (1993) evaluated the thermodynamic and thermophysical properties of various organic nitrogen compounds, including propanamines.
Metamagnetic Nickel(II) Complex Synthesis : Chattopadhyay et al. (2007) synthesized a single thiocyanato-bridged nickel(II) complex using a ligand structurally similar to n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride.
Immunomodulatory Agents : Badger et al. (1990) explored azaspiranes, which are immunomodulatory agents featuring a structure related to n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride.
Eigenschaften
IUPAC Name |
N-propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-7-13(8-4-2)10-11-5-6-12-9-11;;/h11-12H,3-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILULKWFVYPAKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424664.png)
![Methyl 2-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424665.png)
![Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424667.png)
![Methyl 4-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424668.png)

![Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424670.png)



![Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424677.png)


![N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424686.png)
![Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424687.png)